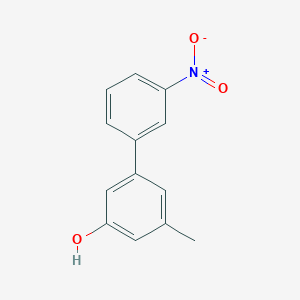

3-Methyl-5-(3-nitrophenyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-5-(3-nitrophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZASDENAZDEXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683831 | |

| Record name | 5-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-94-4 | |

| Record name | 5-Methyl-3'-nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sequential Sulfonation and Nitration

Adapted from the synthesis of 5-methyl-2-nitrophenol (US4034050A), a similar approach could involve:

-

Sulfonation of 3-methylphenol (m-cresol) : Treatment with concentrated sulfuric acid introduces a sulfonic acid group, directing subsequent nitration to the 5-position.

-

Nitration : Use of a mixed acid (HNO₃/H₂SO₄) at controlled temperatures (−5°C to 5°C) to introduce the nitro group.

-

Hydrolysis and De-sulfonation : Steam distillation or alkaline hydrolysis removes the sulfonic acid group, yielding the target nitrophenol.

Example Conditions :

Friedel-Crafts Isopropylation and Nitration

The methodology in CN108046998B for 3-methyl-4-isopropyl phenol suggests a route involving:

-

Protection of m-cresol as a carbonate using triphosgene.

-

Friedel-Crafts alkylation with isopropyl reagents to introduce the alkyl group.

-

Nitration : Introduction of the nitro group post-alkylation, leveraging directing effects.

-

Deprotection : Alkaline hydrolysis to regenerate the phenolic hydroxyl group.

Key Parameters :

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A modern approach could employ palladium-catalyzed coupling between:

-

5-Bromo-3-methylphenol : Synthesized via bromination of m-cresol.

-

3-Nitrophenylboronic Acid : Commercially available or prepared via nitration of phenylboronic acid.

Advantages :

Comparative Analysis of Methodologies

*Theorized values based on analogous reactions.

Challenges and Optimization Strategies

-

Regioselectivity : Competing directing effects may yield byproducts (e.g., 3-methyl-4-nitrophenol). Alkali washing (0.8% NaOH) effectively removes ortho-substituted isomers.

-

Purification : Steam distillation isolates the target compound from high-boiling byproducts.

-

Scalability : Sulfonation/nitration routes are industrially viable due to mass-produced precursors like tri-m-cresyl phosphate .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Aminophenols.

Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as nitration, alkylation, and acylation. For instance, it can be transformed into more complex structures that are valuable in medicinal chemistry.

Table 1: Synthetic Pathways Involving 3-Methyl-5-(3-nitrophenyl)phenol

| Reaction Type | Reagents Used | Products Obtained | Reference |

|---|---|---|---|

| Nitration | Nitric acid | Nitro derivatives | |

| Alkylation | Alkyl halides | Alkylated phenols | |

| Acylation | Acyl chlorides | Acylated derivatives |

Pharmaceutical Applications

3-Methyl-5-(3-nitrophenyl)phenol has been investigated for its potential therapeutic applications. Its derivatives exhibit biological activity against various pathogens, making them candidates for drug development.

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives of 3-methyl-5-(3-nitrophenyl)phenol showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of the nitro group enhances antibacterial efficacy due to increased electron affinity, facilitating interactions with microbial cell membranes.

Material Science Applications

This compound also plays a role in material science, particularly in the development of polymers and coatings. Its phenolic structure allows for cross-linking reactions that enhance the thermal stability and mechanical properties of materials.

Table 2: Material Applications of 3-Methyl-5-(3-nitrophenyl)phenol

Environmental Considerations

While exploring the applications of 3-Methyl-5-(3-nitrophenyl)phenol, it is crucial to consider its environmental impact. Studies have shown that compounds containing nitro groups can be toxic to aquatic life and may persist in the environment. Therefore, research into safer alternatives or degradation pathways is ongoing.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Effects: The nitro group in 3-Methyl-5-(3-nitrophenyl)phenol enhances acidity (pKa ~8–9) compared to non-nitro analogs like 3-Methoxy-5-methylphenol (pKa ~10) .

- Steric Hindrance: The 3-methyl group reduces reactivity in electrophilic substitutions compared to unsubstituted nitrophenols .

- Toxicity: Unlike Promecarb (a carbamate insecticide), 3-Methyl-5-(3-nitrophenyl)phenol lacks acute toxicity data but shares structural motifs with hazardous degradates like 3-methyl-5-(3-methylsulfonyl)phenol .

Physicochemical Properties

- Solubility: The nitro group increases water solubility marginally (~1–5 mg/L at 25°C), but the methyl group limits it compared to methoxy analogs (e.g., 3-Methoxy-5-nitrophenol: ~20 mg/L) .

- Stability: Nitro-substituted phenols are generally resistant to hydrolysis but susceptible to microbial degradation. For instance, 3-Methyl-5-(3-nitrophenyl)phenol may degrade into sulfone or sulfoxide derivatives under aerobic conditions .

Hazard Profiles

Q & A

What are the optimal synthetic routes for 3-Methyl-5-(3-nitrophenyl)phenol, and how can purity be ensured?

Basic:

The synthesis typically involves nitration of a precursor like 3-methyl-5-phenylphenol. Nitration at the meta position can be achieved using nitric acid in a sulfuric acid medium. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Purity should be verified by HPLC (>98%) and melting point analysis .

Advanced:

Regioselectivity challenges arise due to competing nitration sites. Computational modeling (e.g., DFT with exact exchange functionals like B3LYP) can predict electronic density maps to optimize reaction conditions for meta-directed nitration . Post-synthetic characterization using 2D NMR (HSQC, HMBC) resolves structural ambiguities, particularly for overlapping aromatic proton signals .

How can researchers resolve contradictions in reported spectral data for this compound?

Basic:

Contradictions in NMR or IR data often stem from solvent effects or impurities. Standardize measurements using deuterated DMSO or CDCl3 and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced:

Employ hybrid DFT methods (e.g., ωB97X-D/cc-pVTZ) to simulate vibrational (IR) and electronic (UV-Vis) spectra. Discrepancies between experimental and theoretical data may indicate conformational flexibility or intermolecular interactions in the solid state .

What computational methods are suitable for studying the electronic properties of 3-Methyl-5-(3-nitrophenyl)phenol?

Basic:

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets is a starting point for calculating HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Software like Gaussian or ORCA can model the nitro group’s electron-withdrawing effects on the phenol ring .

Advanced:

For higher accuracy, use double-hybrid functionals (e.g., DSD-BLYP) with dispersion corrections to account for π-π stacking interactions in crystallographic studies. TD-DFT can predict charge-transfer transitions relevant to photostability or fluorescence behavior .

What are the safety protocols for handling this compound in laboratory settings?

Basic:

Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact. Work in a fume hood due to potential volatility of nitroaromatic compounds. Store at 2–8°C in amber glass to prevent photodegradation .

Advanced:

Conduct a hazard assessment using NFPA or GHS criteria: the nitro group may confer explosivity under extreme conditions (e.g., >200°C). Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal as hazardous organic waste .

How does the compound’s structure influence its reactivity in cross-coupling reactions?

Basic:

The nitro group deactivates the benzene ring, making electrophilic substitution challenging. However, it facilitates nucleophilic aromatic substitution (e.g., with amines) under microwave-assisted conditions. Methyl groups enhance steric hindrance, requiring bulky ligands in Pd-catalyzed couplings .

Advanced:

DFT-computed Fukui indices identify the para position to the nitro group as the most electrophilic site. Transition-state modeling (e.g., NEB method) can optimize Suzuki-Miyaura coupling by predicting activation barriers for different catalysts .

What strategies mitigate instability during long-term storage?

Basic:

Store under inert gas (N2/Ar) in sealed vials with desiccants (silica gel). Monitor degradation via periodic TLC or HPLC. Recrystallization from ethanol/water (1:1) restores purity if decomposition occurs .

Advanced:

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., nitro reduction to amine). X-ray crystallography reveals packing motifs that correlate with hygroscopicity .

Are there known biological interactions or applications in drug discovery?

Basic:

No direct studies exist, but structural analogs (e.g., nitrophenyl-containing inhibitors) suggest potential kinase or protease binding. Preliminary assays could include enzyme inhibition screens (e.g., tyrosine kinases) .

Advanced:

Molecular docking (AutoDock Vina) with protein targets (e.g., COX-2) predicts binding affinities. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with SPR or ITC for thermodynamic profiling .

How to address discrepancies in reported melting points?

Basic:

Variations arise from polymorphic forms or solvate formation. Use differential scanning calorimetry (DSC) to detect phase transitions and hot-stage microscopy to observe melting behavior in real time .

Advanced:

Synchrotron XRD resolves crystal packing differences. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) influencing thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.